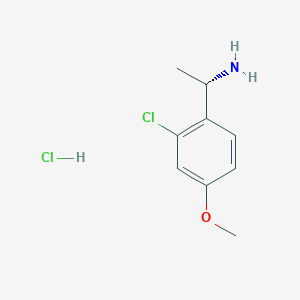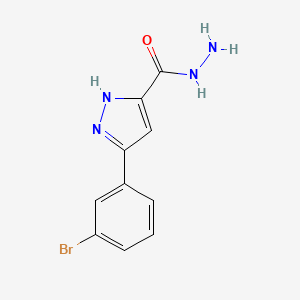![molecular formula C13H18BFO2S B6163944 2-[3-fluoro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2762075-05-6](/img/new.no-structure.jpg)
2-[3-fluoro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-fluoro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound known for its versatile applications in scientific research and industrial processes. This compound features a phenyl group substituted with fluoro and methylsulfanyl groups, bonded to a boron-containing dioxaborolane moiety.
准备方法
Synthetic Routes and Reaction Conditions
Grignard Reaction: : One common method involves reacting 3-fluoro-5-(methylsulfanyl)phenyl magnesium bromide with bis(pinacolato)diboron.
Conditions: : Usually performed under inert atmosphere (nitrogen or argon) and anhydrous conditions to avoid hydrolysis.
Solvents: : Tetrahydrofuran (THF) is frequently used as a solvent.
Temperature: : The reaction typically proceeds at room temperature or slightly elevated temperatures.
Suzuki Coupling: : Another method uses Suzuki-Miyaura cross-coupling between an aryl halide (e.g., 3-fluoro-5-(methylsulfanyl)phenyl bromide) and bis(pinacolato)diboron.
Catalysts: : Palladium-based catalysts such as Pd(PPh3)4.
Solvents: : Common solvents include dimethylformamide (DMF) or toluene.
Conditions: : The reaction is conducted at elevated temperatures (80-110°C) under nitrogen or argon atmosphere.
Industrial Production Methods
In industrial settings, the Suzuki coupling method is often preferred due to its high yield and scalability. The process involves large-scale reactors and optimized conditions to maximize efficiency and minimize cost.
化学反应分析
Types of Reactions
Oxidation: : It can undergo oxidation to form corresponding sulfoxides and sulfones.
Reagents: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Conditions: : Typically carried out at room temperature or slightly elevated temperatures.
Substitution: : Electrophilic aromatic substitution can occur, especially in the para position relative to the fluoro group.
Reagents: : Common electrophiles include nitronium ions (NO2+).
Conditions: : Often conducted in acidic media.
Reduction: : The compound can be reduced to form various hydrogenated products.
Reagents: : Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Conditions: : Performed under atmospheric or higher pressures of hydrogen gas.
Major Products
Sulfoxides and Sulfones: from oxidation reactions.
Nitro derivatives: from electrophilic aromatic substitution.
Hydrogenated derivatives: from reduction reactions.
科学研究应用
Chemistry
Catalysis: : This compound is used as a ligand or precursor in various catalytic reactions.
Cross-coupling Reactions: : Key reagent in Suzuki-Miyaura and other boron-mediated cross-coupling reactions.
Biology
Probes: : Utilized in designing fluorescent probes for bioimaging applications.
Bioconjugation: : Acts as a linker in the synthesis of bioconjugates for pharmaceutical applications.
Medicine
Drug Discovery: : Investigated as a potential scaffold in the development of new therapeutic agents.
Diagnostics: : Used in the formulation of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: : Employed in the synthesis of polymers and advanced materials with specific electronic properties.
Agriculture: : Incorporated into agrochemicals for improved efficacy.
作用机制
The compound's effects are mediated through its ability to participate in various chemical reactions due to the presence of the boron atom, which can form stable complexes with other molecules. The phenyl group's substituents (fluoro and methylsulfanyl) further enhance its reactivity and specificity in binding to molecular targets. This makes it particularly useful in catalysis, bioconjugation, and drug design, where it interacts with specific enzymes, receptors, or other biological targets.
相似化合物的比较
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-[3-Chloro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-[3-Fluoro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Unique Features
Fluoro Group: : Enhances its electronegativity and reactivity.
Methylsulfanyl Group: : Provides a unique sulfur-containing functionality that can engage in additional bonding interactions.
Dioxaborolane Moiety: : Acts as a versatile platform for various chemical modifications and reactions.
This combination of features makes 2-[3-fluoro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane distinct from its analogs, allowing for unique applications in scientific research and industry.
属性
CAS 编号 |
2762075-05-6 |
|---|---|
分子式 |
C13H18BFO2S |
分子量 |
268.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




